

# Oxazolo[4,5-b]pyridine-2-thiol chemical properties and structure

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## Compound of Interest

Compound Name: Oxazolo[4,5-B]pyridine-2-thiol

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An In-Depth Technical Guide to **Oxazolo[4,5-b]pyridine-2-thiol**: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with heterocyclic compounds. We will delve into the core chemical properties, structure, synthesis, and burgeoning applications of **Oxazolo[4,5-b]pyridine-2-thiol**, a scaffold of significant interest in modern therapeutic design. Our focus will be on the underlying principles and practical considerations that drive its utility in the laboratory and in the development pipeline.

## Part 1: Molecular Structure and Physicochemical Properties

The utility of any chemical scaffold begins with a fundamental understanding of its structure and inherent properties. **Oxazolo[4,5-b]pyridine-2-thiol** is a fused heterocyclic system where a pyridine ring is annulated to an oxazole ring. This fusion creates a unique electronic and steric environment that is foundational to its chemical behavior and biological activity.

### Core Structure and Nomenclature

The molecule consists of a pyridine ring fused at the 4 and 5 positions with a 1,3-oxazole ring, which bears a thiol group at the 2-position. This arrangement dictates its classification as an oxazolopyridine, a class of organic compounds known for its presence in various bioactive molecules.<sup>[1]</sup>

## The Critical Thiol-Thione Tautomerism

A pivotal characteristic of **Oxazolo[4,5-b]pyridine-2-thiol** is its existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.<sup>[2]</sup> This phenomenon is not merely a structural curiosity; it is central to the molecule's reactivity and its interactions in biological systems. The equilibrium can be influenced by the solvent environment, pH, and temperature.

The IUPAC name, 3H-[3]oxazolo[4,5-b]pyridine-2-thione, explicitly acknowledges the prevalence of the thione tautomer in the solid state.<sup>[2]</sup> Understanding this equilibrium is crucial for reaction planning and for interpreting spectroscopic data. For instance, in solution, both forms may be present, and their relative ratio will dictate which reactive pathways are favored. Studies on analogous systems, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, have demonstrated the existence of multiple tautomers in the ground state, underscoring the importance of this property in the broader class of oxazolopyridines.<sup>[4]</sup>

Caption: Thiol-Thione tautomeric equilibrium of **Oxazolo[4,5-b]pyridine-2-thiol**.

## Physicochemical Data Summary

For any laboratory application, having reliable physicochemical data is paramount for handling, storage, and experimental design. The following table summarizes the key properties of **Oxazolo[4,5-b]pyridine-2-thiol**, compiled from supplier and database information.

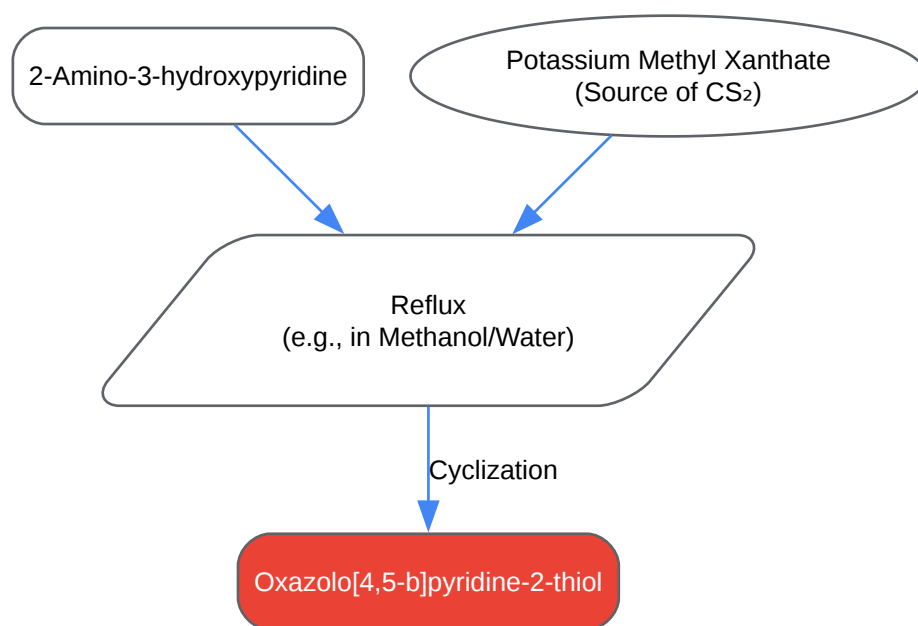
Property	Value	Source(s)
CAS Number	211949-57-4	[5][6]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> OS	[2][6][7]
Molecular Weight	152.17 g/mol	[2][7]
IUPAC Name	3H-[3]oxazolo[4,5-b]pyridine-2-thione	[2]
Physical Form	Solid	
Boiling Point	241-243 °C; 284.1 ± 32.0 °C	[8]
Storage	Inert atmosphere, 2-8°C	[7][8]
SMILES	SC1=NC2=NC=CC=C2O1	[7]

## Part 2: Chemical Synthesis and Reactivity

The accessibility of a scaffold is as important as its properties. **Oxazolo[4,5-b]pyridine-2-thiol** can be synthesized through a reliable cyclization reaction, providing a solid foundation for further chemical exploration.

### Synthetic Pathway

The most direct synthesis involves the condensation and cyclization of 2-amino-3-hydroxypyridine with a source of thiocarbonyl functionality.[9] The choice of 2-amino-3-hydroxypyridine is strategic, as the vicinal amino and hydroxyl groups are perfectly positioned to react and form the five-membered oxazole ring.



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Caption: General workflow for the synthesis of **Oxazolo[4,5-b]pyridine-2-thiol**.

## Experimental Protocol: Synthesis of Oxazolo[4,5-b]pyridine-2-thiol

This protocol is adapted from established procedures and serves as a self-validating system for producing the target compound.[9]

Objective: To synthesize **Oxazolo[4,5-b]pyridine-2-thiol** via the cyclization of 2-amino-3-hydroxypyridine.

Materials:

- 2-amino-3-hydroxypyridine
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- Carbon disulfide (CS<sub>2</sub>)
- Water (H<sub>2</sub>O)

- Acetic acid (AcOH)

#### Procedure:

- **Preparation of the Thiocarbonyl Reagent:** In a suitable reaction vessel, prepare potassium methyl xanthate (MeOCS<sub>2</sub>K) by reacting potassium hydroxide (1.0 eq), methanol, and carbon disulfide (1.0 eq) in water. Causality: This in-situ formation provides the necessary thiocarbonyl group for the subsequent cyclization.
- **Reaction Mixture:** Add 2-amino-3-hydroxypyridine (1.0 eq) to the freshly prepared reagent mixture.
- **Cyclization:** Heat the mixture to reflux for approximately 20 hours. Trustworthiness: The extended reflux time ensures the reaction proceeds to completion. Monitoring by TLC is recommended to confirm the consumption of the starting material.
- **Work-up:** After cooling, filter the reaction mixture to remove any insoluble byproducts.
- **Precipitation:** Neutralize the filtrate with acetic acid. The product will precipitate out of the solution. Causality: The product is less soluble in the neutralized aqueous medium, allowing for its isolation.
- **Isolation:** Collect the precipitate by filtration, wash thoroughly with water to remove residual salts and impurities, and dry under vacuum.

## Key Reactive Sites

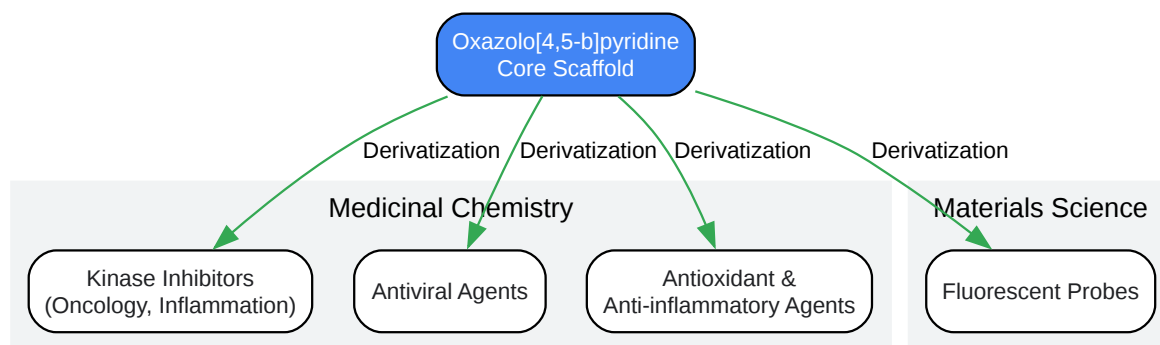
The molecule possesses several sites for chemical modification, making it a versatile building block:

- **The Thiol/Thione Group:** As the most nucleophilic and acidic site, this group is the primary handle for derivatization. It readily undergoes S-alkylation, S-acylation, and oxidation reactions, allowing for the attachment of various side chains to modulate solubility, cell permeability, and target engagement.
- **The Pyridine Nitrogen:** The nitrogen atom in the pyridine ring retains its basic character and can be quaternized. For example, reaction of a 2-(2-thienyl)oxazolo[4,5-b]pyridine derivative

with methyl iodide resulted in quaternization, indicating the accessibility of this site.[10] This allows for the introduction of a permanent positive charge, which can be critical for forming salt bridges with biological targets.

## Part 3: Applications in Research and Drug Development

The true value of **Oxazolo[4,5-b]pyridine-2-thiol** lies in its application as a core scaffold for developing novel therapeutics and functional materials. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an excellent starting point for structure-based drug design.



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Caption: The Oxazolo[4,5-b]pyridine scaffold as a versatile core for diverse applications.

## A Privileged Scaffold for Bioactive Agents

The oxazolopyridine core is considered a "privileged scaffold" in medicinal chemistry. It is frequently found in molecules that target key enzyme families. **Oxazolo[4,5-b]pyridine-2-thiol** is used as a key intermediate in the synthesis of compounds targeting kinases and viruses.[3][8] Its structure is adept at forming selective interactions within enzyme active sites, making it a valuable starting point for drug discovery campaigns targeting inflammatory diseases and cancer.[3][8]

## Therapeutic Potential of Derivatives

- **Kinase Inhibitors:** The development of selective kinase inhibitors is a major focus in oncology and immunology. Fused heterocyclic systems like oxazolopyrimidines (a related scaffold) have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor growth and angiogenesis.[\[11\]](#)[\[12\]](#) The oxazolo[4,5-b]pyridine core provides a similar framework for designing new inhibitors.
- **Antiviral Agents:** The scaffold serves as a building block in the synthesis of novel antiviral compounds.[\[3\]](#)[\[8\]](#) The heterocyclic nitrogen atoms can mimic natural purine bases, potentially interfering with viral replication machinery.
- **Antioxidant and Anti-inflammatory Properties:** Related thiazolo[4,5-b]pyridine derivatives have demonstrated significant antioxidant and anti-inflammatory activities in preclinical models.[\[13\]](#)[\[14\]](#) This suggests that the oxazolo[4,5-b]pyridine core could be similarly exploited to develop agents that combat oxidative stress and inflammation.

## Applications in Materials Science

Beyond medicine, the oxazolopyridine ring system has shown promise in materials science. Derivatives of the core structure have been investigated for their fluorescence properties.[\[15\]](#) These molecules can exhibit strong fluorescence with large Stokes shifts, making them candidates for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Conclusion

**Oxazolo[4,5-b]pyridine-2-thiol** is more than just a chemical compound; it is a versatile and powerful platform for innovation. Its distinct structural features, particularly the thiol-thione tautomerism and multiple sites for derivatization, provide chemists with a robust toolkit for molecular design. From its straightforward synthesis to its demonstrated potential in developing targeted therapeutics and advanced materials, this scaffold represents a significant opportunity for researchers at the intersection of chemistry, biology, and materials science. As we continue to explore the chemical space around this privileged core, new discoveries and applications are sure to emerge.

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